5-hydroxy-L-tryptophan

Description

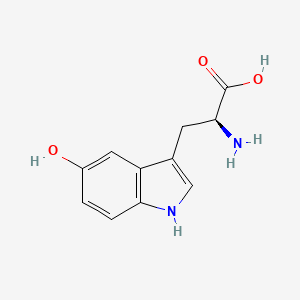

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCYZAJDBXYCGN-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O)C(=CN2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025437 | |

| Record name | L-5-Hydroxytryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Hydroxy-L-tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000472 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

32.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463305 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4350-09-8 | |

| Record name | 5-Hydroxy-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4350-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxitriptan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004350098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxitriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02959 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-5-Hydroxytryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxitriptan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXITRIPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1LJO185Q9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Hydroxy-L-tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000472 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

295-297, 293 - 298 °C | |

| Record name | Oxitriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02959 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Hydroxy-L-tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000472 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of 5 Hydroxy L Tryptophan

Enzymatic Synthesis of 5-HTP from L-Tryptophan

The initial and rate-limiting step in the biosynthesis of serotonin (B10506) is the conversion of L-tryptophan to 5-HTP. wikipedia.org This reaction is catalyzed by the enzyme tryptophan hydroxylase (TPH), a member of the biopterin-dependent aromatic amino acid hydroxylase family. wikipedia.org

Tryptophan Hydroxylase (TPH) Isoforms: TPH1 and TPH2

In mammals, TPH exists as two distinct isoforms, TPH1 and TPH2, which are encoded by separate genes. nih.gov These isoforms exhibit different tissue-specific expression patterns and possess distinct kinetic and regulatory properties. researchgate.net TPH1 is predominantly found in peripheral tissues, such as the gut and the pineal gland, and is responsible for the majority of peripheral serotonin synthesis. nih.govnih.gov Conversely, TPH2 is the primary isoform expressed in the central nervous system, specifically in the neurons of the raphe nuclei, where it governs the synthesis of brain serotonin. nih.govnih.gov

| Isoform | Primary Location | Primary Function |

| TPH1 | Peripheral tissues (gut, pineal gland) | Synthesis of peripheral serotonin |

| TPH2 | Central Nervous System (raphe nuclei) | Synthesis of brain serotonin |

Kinetic Properties and Regulatory Mechanisms of TPH

TPH1 and TPH2 display different kinetic properties. For instance, TPH1 has been shown to be more strongly inhibited by the amino acid phenylalanine than TPH2. researchgate.net A key regulatory mechanism for TPH activity is phosphorylation. wikipedia.org Protein Kinase A (PKA), for example, can phosphorylate TPH, leading to an increase in its activity. wikipedia.org Both TPH1 and TPH2 are subject to phosphorylation, although the specific sites and the resulting effects can differ between the isoforms. researchgate.netnih.gov TPH2 possesses a phosphorylation site at Serine-19 that is not present in TPH1 and can be phosphorylated by PKA. researchgate.netnih.gov Additionally, TPH2 can be activated and phosphorylated at this same Serine-19 residue by calcium/calmodulin-dependent protein kinase II (CaMKII). nih.gov

The regulatory domains of the TPH isoforms also play a crucial role in modulating their function. While the catalytic domains of TPH1 and TPH2 are highly homologous, their N-terminal regulatory domains show more divergence, suggesting distinct regulatory mechanisms. nih.gov For instance, the regulatory domain of TPH2 contains an additional 41 amino acids at its N-terminus that are absent in TPH1. nih.gov Allosteric regulation is another important control mechanism. Both L-phenylalanine and L-tryptophan have been reported to bind to the regulatory domain of TPH2, inducing stabilization and dimerization of the enzyme. dtu.dk Furthermore, only TPH1 exhibits substrate inhibition by tryptophan. nih.gov

| Regulatory Mechanism | Description | Affected Isoform(s) |

| Phosphorylation | Addition of a phosphate (B84403) group, often leading to increased activity. | TPH1 and TPH2 |

| Allosteric Regulation | Binding of a molecule at a site other than the active site, modulating enzyme activity. | Primarily TPH2 |

| Substrate Inhibition | Inhibition of enzyme activity at high substrate concentrations. | TPH1 |

Role of Cofactors (e.g., Tetrahydrobiopterin (BH4), Fe2+) in TPH Activity

The catalytic activity of TPH is critically dependent on the presence of specific cofactors. Tetrahydrobiopterin (BH4) is an essential cofactor for all aromatic amino acid hydroxylases, including TPH. wikipedia.org During the hydroxylation of L-tryptophan, BH4 is oxidized to a pterin (B48896) 4a-carbinolamine intermediate, which is then recycled back to BH4. nih.gov The enzyme also requires ferrous iron (Fe2+) as a cofactor, which is located at the active catalytic site. nih.gov Molecular oxygen is another substrate in this reaction, with one oxygen atom being incorporated into the tryptophan molecule to form the hydroxyl group of 5-HTP.

Downstream Metabolism of 5-HTP

Once synthesized, 5-HTP is rapidly metabolized in the subsequent step of the serotonin synthesis pathway.

Decarboxylation to Serotonin (5-Hydroxytryptamine, 5-HT) by Aromatic L-Amino Acid Decarboxylase (AADC)

The conversion of 5-HTP to serotonin (5-hydroxytryptamine, or 5-HT) is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC). grantome.comkhanacademy.org This enzyme, which is also known as DOPA decarboxylase, is responsible for the decarboxylation of various aromatic L-amino acids. grantome.comresearchgate.net The reaction involves the removal of a carboxyl group from 5-HTP, yielding serotonin. nih.gov AADC requires pyridoxal (B1214274) phosphate (PLP), the active form of vitamin B6, as a cofactor to carry out this reaction. researchgate.netnih.gov Unlike the hydroxylation of tryptophan, the decarboxylation of 5-HTP is not the rate-limiting step in serotonin synthesis under normal physiological conditions. researchgate.net

Conversion of Serotonin to Melatonin (B1676174)

The metabolic journey from serotonin, the direct product of 5-hydroxytryptophan (B29612) (5-HTP) decarboxylation, culminates in the production of melatonin, a hormone crucial for regulating circadian rhythms. verywellhealth.comdroracle.ai This conversion is a two-step enzymatic process primarily occurring in the pineal gland. webmd.compsychiatryredefined.org

The initial step involves the N-acetylation of serotonin. The enzyme aralkylamine N-acetyltransferase (AANAT), also referred to as serotonin N-acetyltransferase (SNAT), catalyzes the transfer of an acetyl group from the co-substrate acetyl-CoA to the primary amine of serotonin. wellbeingnutrition.comresearchgate.net This reaction yields N-acetylserotonin (NAS), also known as normelatonin. wellbeingnutrition.comviolapharm.com The activity of AANAT is considered the rate-limiting step in melatonin biosynthesis, exhibiting a distinct diurnal rhythm with levels increasing significantly during periods of darkness. dntb.gov.uanih.govnih.gov

The final step in melatonin synthesis is the methylation of N-acetylserotonin. This reaction is catalyzed by the enzyme N-acetylserotonin O-methyltransferase (ASMT), previously known as hydroxyindole-O-methyltransferase (HIOMT). nih.govresearchgate.netgeneticlifehacks.com ASMT facilitates the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of N-acetylserotonin, resulting in the formation of melatonin (N-acetyl-5-methoxytryptamine). researchgate.netresearchgate.net While AANAT activity fluctuates significantly, ASMT levels tend to remain relatively constant. nih.gov

This sequential action of AANAT and ASMT ensures the rhythmic production of melatonin, directly linking the serotonin pathway to the body's internal clock. verywellhealth.comwellbeingnutrition.com

Alternative Metabolic Fates and Associated Enzymes

While the primary metabolic route for 5-HTP leads to serotonin and subsequently melatonin, there are alternative pathways and interactions that can influence its metabolic fate, particularly in contrast to its precursor, L-tryptophan.

Interactions with the Kynurenine (B1673888) Pathway

The vast majority, approximately 90-95%, of the essential amino acid L-tryptophan is metabolized through the kynurenine pathway, a complex cascade that produces various bioactive molecules, including niacin. geneticlifehacks.comencyclopedia.pub The serotonin synthesis pathway accounts for only a small fraction of L-tryptophan metabolism. encyclopedia.pubnih.gov The enzyme indoleamine 2,3-dioxygenase (IDO1) is a rate-limiting enzyme in the kynurenine pathway. researchgate.net

Direct interaction between 5-HTP and the kynurenine pathway has been identified. Research indicates that 5-HTP can be directly converted to 5-hydroxykynurenine (B1197592) by the enzyme IDO1. researchgate.net Furthermore, serotonin itself can enter the kynurenine pathway via conversion to 5-hydroxykynuramine, also catalyzed by IDO1. researchgate.net

There are also reciprocal regulatory interactions between these two pathways. For instance, increased levels of the IDO1 enzyme can inhibit AANAT, the rate-limiting enzyme in melatonin synthesis which follows serotonin production. researchgate.net Conversely, overexpression of AANAT has been shown to inhibit the expression of IDO1. researchgate.net Metabolites of the kynurenine pathway, such as kynurenine and 3-hydroxykynurenine, have been shown to modulate the physiological effects of both serotonin and 5-HTP. nih.gov

Potential for Shunting into Niacin or Protein Production (in contrast to L-Tryptophan)

A critical distinction between the metabolic fates of L-tryptophan and 5-HTP lies in their commitment to specific pathways. L-tryptophan is a versatile precursor, serving as a building block for protein synthesis and as a substrate for the kynurenine pathway, which ultimately leads to the production of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) from niacin (Vitamin B3). geneticlifehacks.comnih.govnih.govtechnologynetworks.com

In contrast, 5-HTP is a committed precursor to serotonin. nih.gov Once L-tryptophan is converted to 5-HTP by the enzyme tryptophan hydroxylase—the rate-limiting step in serotonin synthesis—the metabolic path is set. nih.gov Unlike L-tryptophan, 5-HTP cannot be shunted into the kynurenine pathway to produce niacin, nor can it be utilized for protein synthesis. nih.govfrontiersin.org This metabolic inflexibility ensures that once 5-HTP is formed, it is destined for conversion into serotonin, thereby bypassing the major metabolic diversions that consume the majority of dietary L-tryptophan.

Factors Influencing Endogenous 5-HTP Biosynthesis and Metabolism

The endogenous synthesis of 5-HTP from L-tryptophan and its subsequent conversion to serotonin are influenced by a variety of physiological factors, including nutritional status and hormonal regulation.

Nutritional Status and Micronutrient Availability (e.g., Vitamin B6, Magnesium)

The enzymatic conversion of 5-HTP to serotonin is critically dependent on the availability of specific micronutrients that act as cofactors.

Vitamin B6: The enzyme responsible for the decarboxylation of 5-HTP to serotonin is aromatic L-amino acid decarboxylase (AADC). caringsunshine.commdpi.com This enzyme requires Vitamin B6, specifically in its biologically active form, pyridoxal 5'-phosphate (PLP), as an essential cofactor. caringsunshine.commdpi.comreddit.com A deficiency in Vitamin B6 can impair the function of AADC, thereby hindering the production of serotonin from 5-HTP. caringsunshine.comnih.gov

Magnesium: This mineral plays a supportive role in serotonin biosynthesis. Magnesium is considered a cofactor in the synthesis of serotonin and is necessary for the initial conversion of L-tryptophan to 5-HTP. verywellhealth.comcaringsunshine.com Low levels of magnesium have been associated with potential disruptions in serotonin production. wellbeingnutrition.comcaringsunshine.com Healthy levels of serotonin in the cerebrospinal fluid have been correlated with higher levels of magnesium. psychiatryredefined.org

Stress and Hormonal Regulation (e.g., Cortisol, Insulin (B600854) Resistance)

Hormonal fluctuations, particularly those related to stress and metabolic regulation, can significantly impact the metabolic pathways of L-tryptophan and, consequently, the availability of substrate for 5-HTP and serotonin synthesis.

Stress and Cortisol: Chronic stress and elevated levels of the stress hormone cortisol can alter L-tryptophan metabolism. nih.gov Cortisol is a known inducer of the enzyme tryptophan 2,3-dioxygenase (TDO), a key enzyme in the kynurenine pathway. nih.gov By upregulating TDO, cortisol can increase the shunting of L-tryptophan away from the serotonin pathway and towards the production of kynurenine metabolites. geneticlifehacks.comnih.gov This diversion can reduce the amount of L-tryptophan available for conversion to 5-HTP in the brain, thereby potentially lowering serotonin synthesis. geneticlifehacks.com

Insulin Resistance: Impaired insulin signaling and insulin resistance can disrupt the synthesis of central serotonin. dntb.gov.uaresearchgate.net This disruption can occur through several mechanisms, including interference with the transport of L-tryptophan across the blood-brain barrier and alterations in the function of tryptophan hydroxylase 2, the enzyme that synthesizes 5-HTP in the brain. dntb.gov.uaresearchgate.net Serotonin itself is implicated in the regulation of insulin secretion and glucose metabolism, suggesting a complex, bidirectional relationship between these systems. nih.govtandfonline.comdiabetesjournals.org

Pharmacology and Neurochemistry of 5 Hydroxy L Tryptophan

Central Nervous System (CNS) Actions

5-Hydroxy-L-tryptophan (5-HTP) serves as a pivotal intermediate metabolite in the biosynthesis of serotonin (B10506) from the essential amino acid L-tryptophan. nih.govdrugbank.com Its pharmacological actions, particularly within the central nervous system, are a direct consequence of its unique biochemical properties.

A critical characteristic of 5-HTP is its ability to cross the blood-brain barrier (BBB), a selective interface that separates the circulating blood from the brain's extracellular fluid. nih.govdrugbank.comnews-medical.netwikipedia.org Unlike serotonin (5-hydroxytryptamine or 5-HT), which is synthesized in the periphery and cannot permeate this barrier, 5-HTP is readily transported from the bloodstream into the brain. news-medical.netwikipedia.orgaayuclinics.com This transport allows 5-HTP to serve as a direct precursor for serotonin synthesis within the central nervous system. nih.govaayuclinics.comconsensus.app The intestinal absorption of 5-HTP does not necessitate a transport molecule and is not hindered by the presence of other amino acids. nih.govdrugbank.com Approximately 70% of an oral dose of 5-HTP reaches the bloodstream, from where it can efficiently enter the brain. nih.govdrugbank.com

While 5-HTP readily enters the brain, serotonin itself does not. wikipedia.org However, some research indicates that under conditions of augmented brain serotonin levels following 5-HTP administration, serotonin may be able to cross the BBB from the brain back into the circulating blood via the 5-HT transporter. bohrium.comnih.gov

The administration of 5-HTP effectively bypasses the rate-limiting step in serotonin synthesis. nih.govdrugbank.com Normally, the conversion of L-tryptophan to 5-HTP by the enzyme tryptophan hydroxylase is the slowest step in the pathway. nih.govdrugbank.comwikipedia.org By providing 5-HTP directly, this limitation is circumvented, leading to a direct and effective increase in the synthesis of serotonin in the CNS. nih.govdrugbank.comconsensus.app

Once across the blood-brain barrier, 5-HTP is rapidly converted to serotonin by the enzyme aromatic-L-amino-acid decarboxylase (AAAD), a reaction that requires vitamin B6 as a cofactor. wikipedia.orgthorne.com This conversion occurs directly within nervous tissue. wikipedia.org

Research studies have consistently demonstrated that supplementing with 5-HTP leads to a significant elevation in brain serotonin levels.

Animal Studies: In rats, administration of 5-HTP resulted in a fourfold increase in both plasma and brain serotonin levels within hours. consensus.appnih.gov Studies in rhesus macaques also confirmed that intramuscular administration of 5-HTP increased cerebrospinal fluid (CSF) concentrations of both 5-HTP and serotonin. nih.gov

Imaging Studies: Positron Emission Tomography (PET) imaging in nonhuman primates has shown that 5-HTP reduces binding to serotonin receptors (specifically 5-HT1B), which indicates an increased concentration of serotonin in the brain. consensus.app

This direct impact on serotonin levels is central to the neurochemical effects of 5-HTP. webmd.com

The metabolic pathway of 5-HTP has implications for other neurotransmitter systems, primarily due to the non-specific nature of the enzyme involved in its final conversion step.

The enzyme aromatic-L-amino-acid decarboxylase (AAAD) that converts 5-HTP to serotonin is also responsible for the synthesis of dopamine from its precursor, L-DOPA. news-medical.netfocussupplements.co.uknih.gov When 5-HTP is administered alone, it can competitively inhibit the AAAD enzyme, potentially leading to a depletion of catecholamines such as dopamine, norepinephrine, and epinephrine. news-medical.netfocussupplements.co.uknih.gov This occurs because both 5-HTP and L-DOPA compete for the same enzyme. focussupplements.co.uknih.gov

Long-term administration of 5-HTP alone could therefore reduce the synthesis of these crucial catecholamine neurotransmitters. nih.govmedicalnewstoday.com Conversely, some animal studies have reported that 5-HTP administration caused an increased turnover of both dopamine and norepinephrine. nih.gov One study in fetal lambs found that 5-HTP significantly increased the hypothalamic content of both serotonin and norepinephrine. nih.gov The net functional outcome of these competing processes—potential for false transmitter action versus increased catecholamine synthesis—remains an area of complex investigation. nih.gov

| Neurotransmitter | Precursor | Key Enzyme | Potential Impact of High 5-HTP Levels |

|---|---|---|---|

| Serotonin | 5-HTP | Aromatic-L-amino-acid decarboxylase (AAAD) | Increased synthesis |

| Dopamine | L-DOPA | Decreased synthesis due to competitive inhibition | |

| Norepinephrine | Dopamine | Dopamine β-hydroxylase | Potential for decreased levels secondary to dopamine depletion |

Interactions between the serotonergic and endogenous opioid systems have been documented. Research indicates that the activation of certain serotonin receptors can influence plasma beta-endorphin (β-endorphin) levels. nih.gov Studies investigating the direct effects of 5-HTP have shown that it can influence the secretion of β-endorphins. In one study involving subjects with major depression, the administration of L-5-HTP was found to significantly increase post-dexamethasone β-endorphin concentrations compared to a placebo. nih.gov This effect suggests that by increasing serotonin, 5-HTP can modulate the endogenous opioid system. nih.gov

Influence on Other Neurotransmitter Systems

Peripheral Actions of 5-HTP

While the central effects of 5-HTP are well-documented, the compound also has specific functions and metabolic pathways in the periphery. The vast majority of the body's serotonin is produced and stored in the enterochromaffin cells of the gut. nih.gov The synthesis of serotonin from L-tryptophan in these peripheral tissues is initiated by the enzyme tryptophan hydroxylase 1 (TPH1), which produces 5-HTP. mdpi.comnih.gov

This peripherally produced 5-HTP is then converted into serotonin, which plays numerous roles in the gut, including regulating motility. examine.com Recent research has begun to explore specific functions of 5-HTP itself in the periphery, distinct from its role as a serotonin precursor. nih.govnih.gov Studies have focused on the specific roles of both endogenous and exogenously administered 5-HTP in gut epithelial cells. nih.gov The physiological role of the peripheral serotonergic system and the long-term impact of 5-HTP on this system are still under investigation. researchgate.net

Gastrointestinal Metabolism and Motility

This compound (5-HTP) undergoes significant metabolism within the gastrointestinal (GI) tract, where a substantial portion of the body's serotonin is produced and stored in enterochromaffin cells. nih.govnews-medical.net The metabolism of 5-HTP in the gut has direct implications for gastrointestinal motility. Recent research has demonstrated that gut bacteria can metabolize 5-HTP, a structural homolog of L-tryptophan, into 5-hydroxyindole (5-HI). nih.gov This conversion is dependent on the composition of the gut microbiota and the local pH. nih.gov The resulting 5-HI has been identified as a potent stimulator of gut contractility. nih.gov

The proposed mechanism for this stimulation involves a dual action. Firstly, 5-HI may induce the release of serotonin (5-HT) from enterochromaffin cells, which then activates 5-HT₃ and 5-HT₄ receptors on nerve terminals within the enteric nervous system (ENS). nih.govresearchgate.net Secondly, 5-HI can translocate through the gut tissue to directly act on smooth muscle cells, accelerating colonic motility through the activation of L-type voltage-dependent Ca²⁺ channels. nih.govresearchgate.net

Studies in animal models further support the role of serotonin derived from 5-HTP in regulating GI function. In a mouse model with a mutation leading to decreased serotonin levels in the central nervous system and depressive-like behaviors, there were also associated abnormalities in ENS development and function, including reduced gastrointestinal motility. nih.gov Administration of a slow-release formulation of 5-HTP to these mice restored serotonin levels in enteric neurons and normalized GI motility. nih.gov This suggests a crucial link between neuron-derived serotonin and the regulation of intestinal function. nih.govresearchgate.net

Table 1: Effects of 5-HTP and its Metabolites on Gastrointestinal Motility

| Compound | Proposed Mechanism of Action | Effect on Motility |

|---|---|---|

| This compound (5-HTP) | Precursor to Serotonin; Metabolized by gut bacteria to 5-HI. nih.gov | Indirectly stimulates motility. |

| Serotonin (5-HT) | Activates 5-HT₃ and 5-HT₄ receptors on enteric nerve terminals. nih.govresearchgate.net | Increases motility. |

| 5-Hydroxyindole (5-HI) | Directly activates L-type voltage-dependent Ca²⁺ channels on smooth muscle cells. nih.govresearchgate.net | Potent stimulator of gut contractility. nih.gov |

Effects on Peripheral Serotonin Levels

5-HTP serves as the immediate precursor in the biosynthesis of serotonin. news-medical.netwebmd.comhealthline.com Its administration leads to an increase in the production of serotonin, a key neurotransmitter involved in regulating a wide array of physiological functions. webmd.comhealthline.com The conversion of 5-HTP to serotonin is catalyzed by the enzyme L-aromatic amino acid decarboxylase (AAAD). nih.gov A significant portion of the body's serotonin is synthesized and located in the periphery, particularly within the enterochromaffin cells of the gut. nih.govnews-medical.net

Unlike serotonin, which is synthesized in the intestines and cannot cross the blood-brain barrier, 5-HTP is able to pass this barrier. news-medical.net This distinction is crucial, as the systemic administration of 5-HTP can therefore influence both central and peripheral serotonin levels. When 5-HTP is administered, it bypasses the rate-limiting step in serotonin synthesis, which is the conversion of L-tryptophan to 5-HTP. nih.govnews-medical.net This can lead to a significant increase in serotonin levels in various tissues.

The peripheral conversion of 5-HTP to serotonin in the gut is responsible for some of the gastrointestinal effects observed with its use, as the increased serotonin can enhance gut motility. examine.com

Interaction with Peripheral Decarboxylase Inhibitors (PDIs)

Peripheral decarboxylase inhibitors (PDIs), such as carbidopa and benserazide, are compounds that block the action of the L-aromatic amino acid decarboxylase (AAAD) enzyme in the peripheral tissues. nih.gov When administered concurrently with 5-HTP, PDIs prevent its conversion to serotonin outside of the central nervous system. nih.govnih.gov This interaction significantly increases the amount of 5-HTP that can cross the blood-brain barrier and be converted to serotonin within the brain. nih.gov

The rationale for this combined use is to enhance the central nervous system effects of 5-HTP while minimizing its peripheral side effects, which are often related to increased peripheral serotonin levels. nih.govnih.gov For instance, gastrointestinal side effects associated with 5-HTP are often dose-dependent and occur more frequently when it is administered alone compared to in combination with a PDI. nih.gov

Research has shown that the co-administration of 5-HTP with a PDI potentiates its effects on central monoamine neurons. oup.com For example, studies in rats have demonstrated that a PDI like Ro 4-4602 markedly potentiates the effects of 5-HTP on central dopamine and noradrenaline neurons. oup.com In human studies, the use of benserazide with a 5-HTP infusion was employed to minimize side effects while investigating its effects on hormone release. nih.gov

It is important to note that the same enzyme, AAAD, is responsible for the synthesis of both serotonin from 5-HTP and dopamine from L-dopa. nih.gov Therefore, the administration of 5-HTP, especially when it dominates the enzyme, can competitively inhibit the synthesis of dopamine. nih.gov

Neuroendocrine System Modulation by 5-HTP

Influence on Prolactin Release

The effect of 5-HTP on prolactin secretion has been a subject of investigation with some varied findings. Several studies suggest that the serotonergic system is involved in the regulation of prolactin release in humans. oup.com Oral administration of 200 mg of 5-HTP was found to significantly increase plasma human prolactin levels in a majority of normal subjects studied. oup.com This response was significantly blunted by the concomitant infusion of cyproheptadine, a serotonin antagonist, further suggesting a serotonergic mechanism. oup.com

In animal studies, particularly in infant rats, the administration of 5-HTP led to a prompt elevation in plasma prolactin levels. nih.gov This effect was markedly reduced by pretreatment with serotonin receptor blockers, indicating that the prolactin release is mediated via the brain's serotonin system. nih.gov

However, other studies in humans have reported a lack of effect. One study found that oral 5-HTP administration, both acutely and over a few days, failed to modify either basal or TRH-stimulated prolactin secretion in normal subjects. karger.com The researchers of that study noted that this could be due to the dose of 5-HTP used being insufficient to increase brain serotonin concentration, or because the hydroxylated amino acid is also taken up by catecholaminergic neurons, potentially leading to the release of dopamine, which has an inhibitory effect on prolactin. nih.govkarger.com

Interestingly, when 5-HTP was administered following pretreatment with the peripheral decarboxylase inhibitor benserazide, a significant increase in prolactin plasma levels was observed, particularly in women. nih.gov

Effects on Human Growth Hormone (HGH), ACTH, and Cortisol Levels

Studies have demonstrated that the oral administration of 5-HTP can influence the secretion of several pituitary hormones. In one study, the oral administration of 150 mg of 5-hydroxytryptophan (B29612) resulted in a rise in plasma human growth hormone (HGH), adrenocorticotropic hormone (ACTH), and cortisol in most of the subjects tested. semanticscholar.orgoup.comoup.comnih.gov The rise in these hormones was not attributed to non-specific stress, as most subjects did not report such symptoms. oup.com

The stimulatory effect of 5-HTP on HGH secretion appears to be influenced by glucose levels. The concomitant administration of glucose with 5-HTP was found to significantly blunt the plasma HGH response. semanticscholar.orgoup.comoup.com However, the plasma ACTH and cortisol responses to 5-HTP were not significantly affected by glucose administration. semanticscholar.orgoup.comoup.com

Further research has explored the cortisol response to 5-HTP in different populations. One study found that the serum cortisol concentration following a 200 mg oral dose of 5-HTP was significantly greater in unmedicated depressed and manic patients compared to normal controls. nih.gov This enhanced response suggests a possible increase in serotonin receptor sensitivity in the hypothalamus or pituitary in some individuals with affective disorders. nih.gov

Table 2: Summary of 5-HTP Effects on Neuroendocrine Hormones

| Hormone | Effect of 5-HTP Administration | Modulating Factors |

|---|---|---|

| Prolactin | Varied results; some studies show an increase, nih.govoup.com others show no effect. karger.com | Co-administration with peripheral decarboxylase inhibitors may enhance the effect. nih.gov |

| Human Growth Hormone (HGH) | Increased plasma levels. semanticscholar.orgoup.comoup.com | Response is blunted by concomitant glucose administration. semanticscholar.orgoup.comoup.com |

| Adrenocorticotropic Hormone (ACTH) | Increased plasma levels. semanticscholar.orgoup.comoup.com | Response is not significantly affected by glucose. semanticscholar.orgoup.com |

| Cortisol | Increased plasma levels. semanticscholar.orgoup.comoup.com Enhanced response observed in depressed and manic patients. nih.gov | Response is not significantly affected by glucose. semanticscholar.orgoup.com |

Preclinical Research on 5 Hydroxy L Tryptophan

Animal Models of Neurological and Psychiatric Disorders

Preclinical studies utilizing animal models have been instrumental in elucidating the role of 5-HTP in various central nervous system pathologies. These models allow for controlled investigation of the compound's effects on complex behaviors and underlying neurobiological pathways.

Studies on Depression and Anxiety Models

The serotonergic system is deeply implicated in the pathophysiology of depression and anxiety. mdpi.com Consequently, 5-HTP, as a direct precursor to serotonin (B10506), has been a focal point of research in animal models of these conditions. Studies in rodent models have shown that administration of 5-HTP can influence behaviors analogous to depression and anxiety in humans. For instance, research has explored how 5-HTP administration impacts performance in standardized tests such as the forced swim test and elevated plus maze, which are designed to assess depressive-like behavior and anxiety levels, respectively.

In mouse models, oral administration of 5-HTP has been shown to restore gut microbiota dysbiosis associated with depression-like behaviors. frontiersin.org Furthermore, preclinical studies have suggested that a slow-release formulation of 5-HTP could be a promising therapeutic approach for mood disorders, potentially as an adjunct to selective serotonin reuptake inhibitors (SSRIs). evecxia.com The classic serotonin hypothesis of anxiety posits that increased serotonin transmission can heighten emotional reactivity, a finding that is consistently observed in ethologically based animal models. nih.gov The involvement of different serotonin receptor subtypes further underscores the complexity of the serotonergic regulation of anxiety. nih.gov

Investigations into Sleep Regulation and Disorders

The role of serotonin as a precursor to melatonin (B1676174), the primary hormone regulating the sleep-wake cycle, positions 5-HTP as a compound of interest in sleep research. nih.govwikipedia.org Animal studies have been crucial in understanding how 5-HTP influences sleep architecture. researchgate.net Research in animal models has demonstrated that 5-HTP can promote non-rapid eye movement (NREM) sleep, which is the deepest and most restorative stage of sleep. researchgate.net

A study investigating a combination of gamma-aminobutyric acid (GABA) and 5-HTP in vertebrate models found that the mixture significantly regulated sleep latency and duration, and increased sleep quality more effectively than either amino acid administered alone. nih.govresearchgate.net This effect is thought to be mediated through both GABAergic and serotonergic signaling pathways. nih.govresearchgate.net In sheep, 5-HTP has been shown to increase serum melatonin levels. researchgate.net

Research on Pain Perception and Fibromyalgia Models

Preclinical research has explored the potential of 5-HTP in modulating pain perception, with a particular focus on conditions like fibromyalgia, which is often associated with dysregulated serotonin levels. avogel.co.uk Animal models of fibromyalgia, such as those induced by reserpine or repeated cold stress, have been used to investigate the effects of 5-HTP on pain thresholds and other related symptoms.

In a fibromyalgia-like model in female rats, tryptophan supplementation was found to reduce mechanical hypersensitivity. nih.gov Animal model studies have indicated that serotonin plays a role in regulating parts of the spinal cord, with specific receptors (5HT2C and 5HT3) being implicated. youtube.com The reduction of serotonin levels in supraspinal regions has been observed in rats subjected to repeated cold stress, a model for fibromyalgia. nih.gov

Studies on Appetite Regulation and Metabolic Disorders (e.g., Obesity, Diabetes)

The serotonergic system is a key regulator of appetite and feeding behavior. psychiatryredefined.org Preclinical studies have investigated the effects of 5-HTP on food intake and body weight in various animal models. Research has shown that increasing serotonin activity through 5-HTP can lead to a reduction in food consumption and subsequent weight loss.

In rats, 5-HTP has been shown to suppress food intake. nih.gov Studies in broilers have also demonstrated that 5-HTP reduces feed intake and abdominal fat. frontiersin.org The mechanism is thought to involve the activation of pro-opiomelanocortin neurons and inhibition of neuropeptide Y/agouti-related protein neurons in the hypothalamus. frontiersin.org The anorectic effects of serotonin are mediated by specific receptor subtypes, with agonists for the Htr2c or Htr1b receptors reducing food intake. rupress.org

Exploration in Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's Disease)

The potential role of the serotonergic system in neurodegenerative diseases has led to preclinical investigations of 5-HTP in animal models of these conditions. mdpi.comnih.govnih.gov Research has explored whether modulating serotonin levels with 5-HTP can impact the pathological hallmarks and behavioral deficits associated with Alzheimer's and Parkinson's disease.

In a mouse model of Parkinson's disease, 5-HTP was found to reduce levodopa-induced dyskinesia by regulating specific signaling pathways. researchgate.netnih.gov Similarly, in a rat model of Parkinson's, 5-HTP reduced the appearance of L-DOPA-induced dyskinesia. nih.gov Studies in animal models of Alzheimer's disease have shown that stimulating serotonin-producing neurons can improve synaptic plasticity. abcam.com Furthermore, research has indicated that the serotonin 5-HT4 receptor may be a therapeutic target for reducing tau pathology. frontiersin.org

Myoclonus and Ataxia Research

Myoclonus, characterized by sudden, involuntary muscle jerks, and ataxia, a lack of voluntary coordination of muscle movements, are neurological conditions where serotonergic pathways may play a role. Preclinical studies in animal models have been conducted to evaluate the effects of 5-HTP on these motor control disorders. nih.gov

While direct preclinical animal model data on 5-HTP for ataxia is limited in the provided search results, some studies suggest a potential therapeutic role for compounds that modulate the serotonergic system. wikipedia.org

Table of Compounds

Cellular and Molecular Mechanisms Investigated in Preclinical Studies

Preclinical research into 5-hydroxy-L-tryptophan (5-HTP) has explored a variety of cellular and molecular mechanisms to understand its physiological effects. These investigations have shed light on its influence on neurotrophic factors, cell survival and death processes, gene regulation, and inflammatory and oxidative stress pathways.

Impact on Neurotrophic Factor Expression (e.g., BDNF)

The relationship between the serotonergic system, which is directly influenced by 5-HTP, and the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) is complex. Preclinical studies suggest that manipulating serotonin (5-HT) levels can modulate BDNF mRNA expression in a region-specific manner within the brain. For instance, elevating brain 5-HT concentrations in rats through the administration of L-tryptophan (a precursor to 5-HTP) along with tranylcypromine resulted in a significant decrease in BDNF mRNA abundance in the dentate gyrus, while simultaneously increasing it in the frontal cortex nih.gov.

Further studies have highlighted the role of specific serotonin receptors in this process. Research using knockout mice lacking the 5-HT(2C) receptor found a significant 2.2-fold increase in the expression of the mature form of BDNF specifically in the hippocampus, with no changes observed in the frontal cortex or striatum nih.govmonash.edu. This suggests that the loss of 5-HT(2C) receptor expression leads to a marked and selective increase in hippocampal mature BDNF levels nih.govmonash.edu. Additionally, studies modeling oral slow-release 5-HTP administration in mice found that when given with a selective serotonin reuptake inhibitor (SSRI), it enhanced the expression of neurotrophic mRNA researchgate.net.

Table 1: Preclinical Findings on the Impact of Serotonergic Modulation on BDNF Expression

| Study Model | Method of Serotonergic Modulation | Brain Region | Observed Effect on BDNF | Reference |

|---|---|---|---|---|

| Rat | Tranylcypromine and L-Tryptophan | Dentate Gyrus | Decreased mRNA expression | nih.gov |

| Rat | Tranylcypromine and L-Tryptophan | Frontal Cortex | Increased mRNA expression | nih.gov |

| 5-HT(2C) Receptor Knockout Mouse | Genetic knockout | Hippocampus | 2.2-fold increase in mature BDNF protein | nih.govmonash.edu |

| Mouse | Oral slow-release 5-HTP with an SSRI | Not specified | Enhanced neurotrophic mRNA expression | researchgate.net |

Effects on Cellular Proliferation and Apoptosis

The effect of 5-HTP on cellular proliferation and apoptosis—programmed cell death—appears to be highly dependent on the cell type and context. In studies using mouse embryonic stem cells and embryonic fibroblasts, treatment with 5-HTP significantly inhibited cell proliferation nih.gov. This was achieved by blocking the S-phase of the cell cycle and was associated with an increase in both apoptotic and necrotic cell death nih.govconsensus.app. Similarly, 5-HTP was found to suppress cell proliferation in activated mouse splenocytes nih.gov and demonstrated an inhibitory effect on prostate cancer cell proliferation researchgate.net.

Conversely, other studies have reported anti-apoptotic effects. In goat mammary epithelial cells (GMECs), 5-HTP treatment was shown to decrease cellular apoptosis nih.gov. This protective effect was mediated through the MAPK/ERK/Bcl-3 signaling pathway nih.gov. This suggests that 5-HTP can exert opposing effects on cell survival, promoting apoptosis in some cell lines while inhibiting it in others.

Table 2: Effects of 5-HTP on Cellular Proliferation and Apoptosis in Different Preclinical Models

| Cell/Animal Model | Effect on Proliferation | Effect on Apoptosis | Reference |

|---|---|---|---|

| Mouse Embryonic Stem Cells & Fibroblasts | Inhibited | Increased | nih.gov |

| Activated Mouse Splenocytes | Suppressed | No increase in cell death at tested levels | nih.gov |

| Goat Mammary Epithelial Cells | Not specified | Decreased | nih.gov |

| Prostate Cancer Cells | Inhibited | Not specified | researchgate.net |

Influence on Gene Expression and Signaling Pathways

5-HTP has been shown to influence a range of gene expression profiles and intracellular signaling pathways. In mouse embryonic cells, 5-HTP treatment upregulated the gene expression of enzymes critical to serotonin synthesis and metabolism, including aromatic amino acid decarboxylase (Aadc/Ddc), monoamine oxidase A (Maoa), and transglutaminase 2 (Tgm2) nih.gov.

Specific signaling pathways are also modulated by 5-HTP. As mentioned, it decreases apoptosis in goat mammary epithelial cells by promoting the phosphorylation of ERK1/2 and positively regulating Bcl-3 expression via the MAPK/ERK/Bcl-3 pathway nih.gov. In the context of inflammation, 5-HTP has been found to suppress the activation of p38 and nuclear factor-κB (NF-κB) in fibroblasts nih.gov. It also suppresses the expression of key immune-related genes such as IL-17, TNFα, IFNγ, and T-bet in activated splenocytes nih.gov. Furthermore, in a model of allergic inflammation, 5-HTP reduced the expression of transglutaminase 2 (TG2) in lung endothelial cells northwestern.edu. In doxorubicin-induced cardiotoxicity models, pathway analysis revealed that 5-HTP treatment led to an upregulation of genes related to oxidative phosphorylation and mitochondrial biogenesis aging-us.com.

Table 3: Influence of 5-HTP on Gene Expression and Signaling Pathways

| Signaling Pathway / Gene Target | Cell/Animal Model | Observed Effect | Reference |

|---|---|---|---|

| MAPK/ERK/Bcl-3 Pathway | Goat Mammary Epithelial Cells | Activation (phosphorylation of ERK1/2), leading to decreased apoptosis | nih.gov |

| p38 and NF-κB Pathways | Fibroblasts | Suppressed activation | nih.gov |

| Aadc, Maoa, Tgm2 Gene Expression | Mouse Embryonic Cells | Upregulated | nih.gov |

| Pro-inflammatory Gene Expression (IL-17, TNFα, IFNγ) | Activated Splenocytes | Suppressed | nih.gov |

| Oxidative Phosphorylation & Mitochondrial Biogenesis Pathways | Cardiomyocytes | Upregulated | aging-us.com |

Modulation of Inflammatory Responses and Oxidative Stress

Preclinical evidence strongly suggests that 5-HTP is a potent modulator of inflammation and oxidative stress. It has been shown to act as a reactive oxygen species (ROS) scavenger and can protect cells from oxidative damage nih.gov. In human fibroblast cells, 5-HTP significantly reduced oxidative damage induced by tert-butylhydroperoxide nih.gov. In a model of doxorubicin-induced cardiotoxicity, 5-HTP treatment significantly diminished markers of oxidative damage, including ROS and malondialdehyde (MDA) aging-us.com.

The anti-inflammatory properties of 5-HTP have been demonstrated across various models. In a mouse model of collagen-induced arthritis, supplementing with 5-HTP before disease induction decreased disease activity and suppressed the production of pro-inflammatory mediators like TNFα and IL-6 in the joints nih.gov. It also suppresses T cell activation and the production of a wide range of pro-inflammatory cytokines in activated splenocytes nih.gov. In other models, 5-HTP was found to inhibit the lipopolysaccharide (LPS)-induced expression of nitric oxide (NO) and interleukin-6 (IL-6) nih.gov. Furthermore, it has been shown to reduce acute peripheral inflammation in a carrageenan-induced paw edema test in mice scielo.br and to ameliorate allergic lung inflammation by inhibiting leukocyte recruitment northwestern.edu.

Methodological Considerations in Preclinical 5-HTP Research

The design of preclinical studies, particularly concerning how 5-HTP is administered and its resulting pharmacokinetic profile, is critical for interpreting the outcomes.

Route of Administration and Pharmacokinetic Profiles in Animal Models

In preclinical research, 5-HTP has been administered through several routes, including oral, intravenous (IV), and intraruminal methods. Oral administration is common in mouse studies for investigating both acute and chronic effects scielo.br. A key consideration for oral delivery is the formulation. Standard, immediate-release (IR) 5-HTP is characterized by rapid absorption and elimination, which can lead to fluctuating exposure researchgate.net. To address this, slow-release (SR) formulations have been developed and tested in mice, showing that administering 5-HTP via food can produce more stable plasma levels researchgate.net.

Intravenous administration allows for 100% bioavailability and bypasses absorption variability. Studies in Holstein dairy cows have shown that IV 5-HTP results in the highest circulating serotonin concentrations compared to other routes nih.gov. The same study also explored intraruminal administration, demonstrating that this route can also effectively elevate circulating serotonin, supporting the potential for oral or ruminal dosing to manipulate serotonin levels nih.gov.

A crucial pharmacokinetic property of 5-HTP is its ability to cross the blood-brain barrier, which serotonin itself cannot do scielo.brnews-medical.net. This allows peripherally administered 5-HTP to serve as a direct precursor for serotonin synthesis within the central nervous system mdpi.com. Pharmacokinetic models, such as the open two-compartment model described for IV administration, are used to mathematically describe the time course of drug concentrations in plasma, covering absorption, distribution, metabolism, and excretion capes.gov.brmsdvetmanual.com.

Table 4: Routes of 5-HTP Administration in Preclinical Animal Models

| Route of Administration | Animal Model | Key Findings / Considerations | Reference |

|---|---|---|---|

| Oral (Immediate and Slow-Release) | Mouse | Slow-release formulations provide more stable plasma levels compared to immediate-release. | researchgate.net |

| Intravenous (IV) | Holstein Dairy Cow | Results in the highest circulating serotonin concentrations, providing 100% bioavailability. | nih.gov |

| Intraruminal | Holstein Dairy Cow | Effectively elevates circulating serotonin concentrations, supporting oral/ruminal dosing strategies. | nih.gov |

Dosage Regimens and Their Impact on Research Outcomes

In preclinical animal studies, the dosage of this compound (5-HTP) is a critical variable that significantly influences experimental outcomes. Research has demonstrated that the effects of 5-HTP are dose-dependent, with different dosages potentially leading to varied or even contradictory results. mdpi.comnih.gov

A study investigating sepsis-associated encephalopathy (SAE) in a mouse model found a narrow therapeutic window for 5-HTP. mdpi.com A low dose of 10 mg/kg improved cognitive dysfunction associated with the condition. However, higher doses of 25 mg/kg and 100 mg/kg were found to worsen cognitive function. Furthermore, the 100 mg/kg dose led to a significant increase in mortality in the septic mice, highlighting a paradoxical effect at higher concentrations. mdpi.com

The context of administration, such as co-administration with other compounds, also alters the impact of a given dosage. In rodents, parenteral doses of 5-HTP between 10–40 mg/kg, when given alone, result in only a modest increase in extracellular serotonin (5-HTExt). nih.gov However, a synergistic effect is observed when 5-HTP is administered with a selective serotonin reuptake inhibitor (SSRI). For instance, one acute study in rats showed that while a 20 mg/kg dose of 5-HTP alone increased 5-HTExt by 100%, combining it with an SSRI resulted in an 850% elevation. nih.gov

High acute doses can lead to adverse effects in animal models. A parenteral bolus dose of 100 mg/kg of 5-HTP, when combined with an SSRI, has been shown to cause transient serotonin syndrome in rodents. nih.gov This underscores the importance of the dosage regimen in preclinical safety and efficacy assessments.

| Animal Model | Dosage (mg/kg) | Route | Context | Observed Outcome | Reference |

|---|---|---|---|---|---|

| Mouse (SAE model) | 10 | Intraperitoneal | Alone | Improved cognitive dysfunction | mdpi.com |

| Mouse (SAE model) | 25 | Intraperitoneal | Alone | Worsened cognitive dysfunction | mdpi.com |

| Mouse (SAE model) | 100 | Intraperitoneal | Alone | Worsened cognitive dysfunction and increased mortality | mdpi.com |

| Rat | 20 | Parenteral | Alone | 100% increase in extracellular serotonin | nih.gov |

| Rat | 20 | Parenteral | With SSRI | 850% increase in extracellular serotonin | nih.gov |

| Rodent | 100 | Parenteral (bolus) | With SSRI | Transient serotonin syndrome | nih.gov |

Use of Slow-Release Formulations in Animal Models

Standard, immediate-release (IR) 5-HTP has demonstrated poor pharmacokinetic properties in research, characterized by rapid absorption and elimination that lead to fluctuating exposure. nih.govresearchgate.netevecxia.com To overcome these limitations, slow-release (SR) formulations have been developed and tested in animal models, showing a marked improvement in the compound's therapeutic potential. nih.govnih.govresearchgate.net

Preclinical studies in mice have successfully modeled 5-HTP SR administration through various means, including subcutaneous minipumps and oral delivery via food. nih.govnih.govresearchgate.net These methods achieve a more constant and sustained level of plasma 5-HTP. researchgate.net In one study, subcutaneous minipumps delivering 100 mg/kg/day of 5-HTP SR as an adjunct to an SSRI augmented the SSRI-induced elevation of extracellular serotonin by 100% in wildtype mice and by 800% in mice with serotonin deficiency, with no observed adverse events. nih.gov

Oral administration of SR formulations has also proven effective and safe in animal models. A study modeling oral 5-HTP SR in mice by administering it through their food found that it robustly increased brain serotonin synthesis and levels. nih.govresearchgate.net When combined with an SSRI (fluoxetine) in the drinking water, this oral SR formulation enhanced serotonin-sensitive behaviors. nih.govresearchgate.net Notably, a comprehensive screening revealed no overt toxicological effects from the oral 5-HTP SR. nih.govevecxia.com

Research suggests that SR formulations allow for higher and safer exposure to 5-HTP. nih.gov For example, an oral adjunct 5-HTP SR dose of approximately 1000 mg/kg/day was found to be several-fold more potent at enhancing brain serotonin and plasma 5-HTP levels than the 100 mg/kg/day delivered via minipumps, again with no adverse events reported. nih.gov These findings provide a proof-of-principle for the therapeutic superiority of 5-HTP SR compared to 5-HTP IR in preclinical settings. nih.gov

| Animal Model | Formulation | Dosage (mg/kg/day) | Administration Route | Key Findings | Reference |

|---|---|---|---|---|---|

| Mouse | Slow-Release (SR) | 100 | Subcutaneous minipumps | Augmented SSRI-induced serotonin elevation by 100-800% without adverse events. | nih.gov |

| Mouse | Slow-Release (SR) | ~1000 | Oral (via food) | More potent than minipump delivery; enhanced brain serotonin and plasma 5-HTP levels with no adverse events. | nih.gov |

| Mouse | Slow-Release (SR) | Not specified | Oral (via food) | Increased brain serotonin synthesis; enhanced effects of oral SSRI (fluoxetine). | nih.govresearchgate.net |

Clinical Research and Therapeutic Applications of 5 Hydroxy L Tryptophan

Clinical Trials in Mood and Affective Disorders

Clinical research into 5-hydroxy-L-tryptophan (5-HTP) for major depressive disorder has explored its efficacy relative to both placebo and conventional selective serotonin (B10506) reuptake inhibitors (SSRIs). Studies suggest that 5-HTP may offer comparable effects to some standard antidepressants. qualifacts.com While many early studies were methodologically limited, often lacking a placebo control group, they provided a foundation for more rigorous investigation. moodchangemedicine.comoup.com

A significant randomized, double-blind study compared the efficacy of 5-HTP with the SSRI fluoxetine in patients experiencing their first depressive episode. scientificwellness.comnih.govbohrium.com Over an eight-week period, both treatment groups demonstrated a significant and nearly equivalent reduction in scores on the Hamilton Rating Scale for Depression (HAM-D), with antidepressant effects noted as early as the second week. nih.govbohrium.com The therapeutic efficacy of 5-HTP was considered equal to that of fluoxetine. scientificwellness.comnih.govbohrium.com

A 2020 systematic review and meta-analysis of 13 clinical studies found that 5-HTP supplementation improved symptoms of depression, with a pooled remission rate of 65%. moodchangemedicine.com However, the authors noted that the quality of many existing studies was relatively low, primarily due to the absence of placebo controls, making it difficult to exclude the placebo effect. moodchangemedicine.comoup.com Earlier research also indicated that 5-HTP and L-tryptophan are more effective than a placebo in alleviating depression. moodchangemedicine.com

| Parameter | 5-HTP Group | Fluoxetine Group |

|---|---|---|

| Number of Patients (Completed Study) | 30 | 30 |

| Study Duration | 8 Weeks | |

| Primary Outcome Measure | Change in Hamilton Rating Scale for Depression (HAM-D) Score | |

| Response Rate at 8 Weeks | 73.33% (22 patients) | 80% (24 patients) |

| Key Finding | Both groups showed significant and nearly equal reduction in HAM-D scores, with efficacy considered comparable. nih.govbohrium.com |

5-HTP has been investigated as an adjunctive therapy for individuals with treatment-resistant depression (TRD), where standard antidepressant monotherapy is insufficient. nih.gov The rationale is that adding 5-HTP, a direct precursor to serotonin, could elevate brain serotonin levels beyond what is achievable with an SSRI alone. nih.govresearchgate.net

Pilot trials have suggested that adjunctive 5-HTP can induce an antidepressant response in patients with TRD. researchgate.net For instance, one double-blind trial found that the combination of clomipramine and 5-HTP was superior to clomipramine alone in depressed inpatients. nih.gov Another open-label study involving 99 patients with chronic TRD, most of whom were already on SERT inhibitors, found that adding 5-HTP resulted in a significant recovery in approximately half of the patients. nih.gov

More recent research has explored combining 5-HTP with other compounds. An open-label pilot study investigated the combined augmentation of SSRIs or serotonin-norepinephrine reuptake inhibitors (SNRIs) with both 5-HTP and creatine monohydrate for women with resistant depression. nih.gov The results provided preliminary evidence that this combination may be an effective augmentation strategy. nih.govyoutube.com Over the 8-week trial, participants showed a mean 60% reduction in HAM-D scores. nih.gov This combination treatment is hypothesized to correct deficits in both serotonin production and brain bioenergetics. nih.gov

| Parameter | Result |

|---|---|

| Number of Participants | 15 Women |

| Condition | SSRI- or SNRI-resistant Major Depressive Disorder |

| Study Duration | 8 Weeks |

| Mean Baseline HAM-D Score | 18.9 ± 2.5 |

| Mean End-of-Treatment HAM-D Score | 7.5 ± 4.4 |

| Response Rate (≥50% HAM-D reduction) | 66.7% (10 patients) |

| Remission Rate (HAM-D score ≤ 7) | 46.7% (7 patients) |

The role of serotonin in anxiety has prompted research into 5-HTP for anxiety-related conditions. nih.gov Both animal and human clinical studies have demonstrated that 5-HTP possesses anti-anxiety effects. psychologytoday.com Small studies have suggested that 5-HTP supplementation can reduce anxiety levels. webmd.com

Research has specifically examined the efficacy of 5-HTP in panic disorder. One study found that pretreatment with 5-HTP significantly inhibited panic attacks induced by a carbon dioxide (CO2) challenge in patients with panic disorder. nih.govdocumentsdelivered.com Compared to placebo, 5-HTP administration led to a reduction in the number of panic attacks, lower panic symptom scores, and decreased subjective anxiety following the CO2 challenge. nih.govdocumentsdelivered.com This supports a protective or modulatory role for increased serotonin availability in the neurobiology of panic. nih.govdocumentsdelivered.com

The application of 5-HTP in bipolar disorder is less studied. webmd.com Some early research included patients with bipolar disorder in broader studies on depression, but specific outcomes for this subgroup are not well-defined. oup.com Theoretically, as a precursor to serotonin, 5-HTP is thought to have the potential to influence mood. webmd.com However, there is a corresponding theoretical concern that increasing serotonin levels could potentially trigger or worsen mania in susceptible individuals. webmd.com Due to the limited number of dedicated clinical trials, the precise effects and utility of 5-HTP as a therapeutic agent in bipolar disorder remain unclear.

Major Depressive Disorder

Clinical Studies in Sleep Disorders

As a direct precursor to serotonin, which is subsequently converted to melatonin (B1676174), 5-HTP has been investigated for its potential role in managing sleep disorders. nih.govcasi.orghealthline.com Serotonin itself is known to be involved in sleep regulation, and melatonin is a key hormone in the sleep-wake cycle. nih.govcasi.org

Studies have suggested that 5-HTP supplementation may improve sleep quality, particularly by increasing rapid eye movement (REM) sleep. casi.org One study focusing on children experiencing night terrors found that treatment with 5-HTP led to a significant reduction in episodes over a six-month period. casi.org

Insomnia

Research suggests that 5-HTP may play a role in improving sleep quality. healthline.comcasi.org As a direct precursor to serotonin, which is subsequently converted to melatonin, 5-HTP can increase the levels of this key sleep-regulating hormone. nih.govhealthline.com Studies have indicated that supplementation with 5-HTP may help promote sleep and improve its duration and depth. peacehealth.org

A 2024 study highlighted that 5-HTP supplementation could enhance sleep quality, particularly in older adults with poor sleep, and this improvement might be linked to positive modulations of the gut microbiome. news-medical.netnih.gov Further research from 2021 suggested that 5-HTP supplementation may reduce the time it takes to fall asleep. healthline.com Additionally, a 2020 review pointed to the possibility of 5-HTP increasing rapid eye movement (REM) sleep. healthline.com

Table 1: Clinical Research on 5-HTP for Insomnia

| Study Year | Key Finding |

| 2024 | Supplementation improved sleep quality in older adults, especially those with poor sleep, potentially through gut microbiome modulation. news-medical.netnih.gov |

| 2021 | 5-HTP supplementation was found to potentially reduce sleep latency (the time it takes to fall asleep). healthline.com |

| 2020 | A review suggested that 5-HTP may contribute to an increase in REM sleep. healthline.com |

Sleep Terrors and Sleepwalking

Clinical investigations have explored the efficacy of 5-HTP in managing parasomnias, specifically sleep terrors. A notable study focused on a pediatric population experiencing sleep terrors demonstrated a significant therapeutic benefit. nih.gov

In an open pharmacological trial, children treated with 5-HTP showed a marked reduction in the frequency of sleep terror episodes compared to an untreated control group. nih.gov After one month of treatment, 93.5% of the children receiving 5-HTP responded positively. nih.gov This effect was sustained, with 83.9% of the treated children being free of sleep terrors at a six-month follow-up, in stark contrast to the control group where the majority continued to experience episodes. nih.gov These findings suggest that 5-HTP may modulate the level of arousal during sleep, thereby mitigating the occurrence of sleep terrors. nih.gov

Table 2: Clinical Trial of 5-HTP for Sleep Terrors in Children

| Parameter | 5-HTP Treatment Group | Control Group |

| Positive Response (1 Month) | 93.5% | 28.6% |

| Episode-Free (6 Months) | 83.9% | 28.6% |

REM Sleep Behavior Disorder in Parkinson's Disease

Recent research has focused on the potential of 5-HTP to manage REM Sleep Behavior Disorder (RBD), a common non-motor symptom in Parkinson's disease (PD). A single-center, randomized, double-blind, placebo-controlled crossover trial investigated the effects of 5-HTP in patients with PD and RBD. nih.govnih.gov

The study found that treatment with 5-HTP resulted in an increase in the total percentage of REM sleep without a corresponding increase in RBD episodes. nih.govnih.gov Furthermore, there was a marginal, though not statistically significant, reduction in the arousal index and the amount of time spent awake after sleep onset. nih.govnih.gov While self-reported frequency of RBD improved with both 5-HTP and placebo compared to baseline, the study provides initial evidence that 5-HTP is safe and may improve sleep stability in individuals with Parkinson's disease. nih.govnih.gov

Table 3: Effects of 5-HTP on Sleep in Parkinson's Disease with RBD

| Outcome Measure | Effect of 5-HTP |

| Total Percentage of REM Sleep | Increased |

| RBD Episodes | No related increase |

| Arousal Index | Marginal, non-significant reduction |

| Wake After Sleep Onset | Marginal, non-significant reduction |

| Overall Sleep Stability | Improved |

Research in Chronic Pain Syndromes

Fibromyalgia

Several studies have indicated that 5-HTP may be beneficial in improving the symptoms of fibromyalgia, a condition characterized by widespread musculoskeletal pain accompanied by fatigue, sleep, memory, and mood issues. healthline.com The therapeutic potential of 5-HTP in fibromyalgia is thought to be linked to its role in serotonin synthesis, as lower serotonin levels have been associated with this condition. healthline.com

A double-blind, placebo-controlled study involving 50 patients with primary fibromyalgia syndrome found that all clinical parameters studied, including pain, morning stiffness, sleep patterns, and anxiety, were significantly improved with 5-HTP treatment. nih.govcaldic.com Another 90-day open study with 50 patients also reported significant improvements in the number of tender points, anxiety, pain intensity, quality of sleep, and fatigue. nih.gov In this study, nearly 50% of patients experienced a "good" or "fair" clinical improvement. nih.gov

Table 4: Clinical Studies of 5-HTP in Fibromyalgia

| Study Type | Number of Participants | Key Findings |

| Double-Blind, Placebo-Controlled | 50 | Significant improvement in all clinical parameters studied (pain, stiffness, sleep, anxiety). nih.govcaldic.com |

| 90-Day Open Study | 50 | Significant improvement in tender points, anxiety, pain intensity, sleep quality, and fatigue. nih.gov |

Migraine and Chronic Headaches

The role of serotonin in the pathophysiology of migraine has led to research into the prophylactic use of its precursor, 5-HTP. nih.gov Clinical studies have explored the efficacy of 5-HTP in reducing the frequency and severity of migraine and other chronic headaches.

In a double-blind, crossover study comparing L-5-HTP to a placebo for chronic primary headaches, which included migraine, mixed headache, and muscle contraction headache, L-5-HTP was found to be more effective than placebo in reducing both the frequency and severity of headaches, although the difference was not statistically significant. nih.gov Favorable responses, defined as a greater than 50% average reduction in headache symptoms, were observed in 48% of the cases after two months of treatment. nih.gov Another study comparing 5-HTP to methysergide, a common migraine medication, found that both treatments reduced migraine frequency by approximately 50% over 40 days. peacehealth.org

Table 5: Research Findings on 5-HTP for Migraine and Chronic Headaches

| Study Design | Condition | Key Outcome |

| Double-Blind, Crossover Study | Chronic Primary Headache | More effective than placebo in reducing headache frequency and severity (not statistically significant). 48% of patients had a >50% reduction in symptoms. nih.gov |

| Comparative Study | Recurrent Migraines | Reduced migraine frequency by about 50%, comparable to methysergide. peacehealth.org |

Investigations in Metabolic and Neurological Conditions

Beyond its applications in sleep and pain, research into 5-HTP has extended to various metabolic and neurological conditions. Its fundamental role as a precursor to serotonin suggests a potential influence on a wide array of physiological processes. nih.gov

In the context of neurological disorders, as previously discussed, 5-HTP has been investigated for its effects on non-motor symptoms of Parkinson's disease, such as REM Sleep Behavior Disorder. nih.govnih.gov There is also interest in its potential to address depressive symptoms that can co-occur with neurological conditions. healthline.com Further research is needed to fully elucidate the therapeutic potential of 5-HTP across a broader spectrum of metabolic and neurological disorders.

Obesity and Appetite Control

Research into the effects of 5-HTP on obesity and appetite control has shown promising results, primarily attributed to its role in increasing serotonin levels, which are known to regulate appetite and satiety. Several clinical studies have demonstrated that supplementation with 5-HTP can lead to reduced food intake, increased feelings of fullness, and subsequent weight loss in obese individuals.

A notable double-blind, placebo-controlled trial involving 20 obese patients investigated the effects of 900 mg/day of 5-HTP over two consecutive 6-week periods. In the first period, no dietary restrictions were imposed, while a calorie-restricted diet was recommended in the second. The results indicated that the 5-HTP-treated group experienced significant weight loss during both periods. Furthermore, a reduction in carbohydrate intake and a consistent feeling of early satiety were observed. nih.gov

Another study with 20 individuals with diabetes, who were randomly assigned to receive either 5-HTP or a placebo for two weeks, found that the 5-HTP group consumed approximately 435 fewer calories per day. nih.gov A 2016 trial utilizing brain imaging scans revealed that 5-HTP can alter brain activity in response to food, shifting focus from high-calorie carbohydrates to healthier, protein-rich options. nih.gov

Interactive Data Table: Clinical Trials of 5-HTP in Obesity and Appetite Control

| Study | Number of Participants | Key Findings |

| University of Rome Study | 20 obese patients | Significant weight loss, reduced carbohydrate intake, and early satiety with 900 mg/day of 5-HTP. nih.gov |

| Diabetes Study | 20 individuals with diabetes | Participants receiving 5-HTP consumed approximately 435 fewer calories per day compared to the placebo group. nih.gov |

| Brunel University Trial (2016) | Not specified | Brain imaging showed 5-HTP altered brain activity, promoting preferences for higher protein foods over high-calorie carbohydrates. nih.gov |

| Overweight Women Study | 20 overweight women | The 10 women who took a 5-HTP supplement for 4 weeks reported greater feelings of satiety and had a reduced body mass index. nih.gov |

Alzheimer's Disease (Diagnostic Test Potential)

The involvement of the serotonergic system in Alzheimer's disease (AD) has led to investigations into 5-HTP and its metabolites as potential diagnostic markers. Research has indicated that patients with dementia of the Alzheimer type (DAT) have lower concentrations of 5-HTP, serotonin (5-HT), and the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA) in their cerebrospinal fluid (CSF) compared to healthy controls. nih.gov

One study utilizing high-performance liquid chromatography with a novel detection system found not only decreased levels of these compounds in the CSF of 14 DAT patients but also the presence of abnormal, partially oxidized forms of 5-HTP and serotonin that were not observed in the nine control subjects. nih.gov These findings suggest a dysregulation of the serotonergic system in AD and point towards the potential for developing a diagnostic test for the disease based on these CSF biomarkers. nih.gov While the direct use of a "5-HTP challenge test" for diagnosis is not established, the measurement of its levels and related metabolites in the CSF is a promising area of research for early detection and monitoring of Alzheimer's disease. nih.govnih.gov

Parkinson's Disease (Motor Complications, Depressive Symptoms)

In the context of Parkinson's disease (PD), 5-HTP has been investigated for its potential to alleviate both motor complications and non-motor symptoms like depression. Long-term use of levodopa, a primary treatment for PD, often leads to the development of motor complications such as dyskinesias (involuntary movements). mdpi.comwikipedia.org